molecular formula C12H10BrCl2NO2S2 B14174807 4-Bromo-2,5-dichloro-N-(2,5-dimethylphenyl)thiophene-3-sulfonamide CAS No. 920527-39-5

4-Bromo-2,5-dichloro-N-(2,5-dimethylphenyl)thiophene-3-sulfonamide

Cat. No.: B14174807
CAS No.: 920527-39-5
M. Wt: 415.2 g/mol
InChI Key: IQQZQIZTXUCBIM-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichloro-N-(2,5-dimethylphenyl)thiophene-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a valuable subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dichloro-N-(2,5-dimethylphenyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of thiophene derivatives, followed by sulfonamide formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichloro-N-(2,5-dimethylphenyl)thiophene-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one atom or group with another, often using halogens or other reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives.

Scientific Research Applications

4-Bromo-2,5-dichloro-N-(2,5-dimethylphenyl)thiophene-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichloro-N-(2,5-dimethylphenyl)thiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dichlorophenol: Similar in structure but lacks the sulfonamide group.

    2,5-Dichloro-4-bromophenol: Another similar compound with slight variations in the positioning of functional groups.

    Thiophene-3-sulfonamide: Shares the sulfonamide group but differs in halogenation.

Uniqueness

4-Bromo-2,5-dichloro-N-(2,5-dimethylphenyl)thiophene-3-sulfonamide is unique due to its combination of bromine, chlorine, and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

920527-39-5

Molecular Formula

C12H10BrCl2NO2S2

Molecular Weight

415.2 g/mol

IUPAC Name

4-bromo-2,5-dichloro-N-(2,5-dimethylphenyl)thiophene-3-sulfonamide

InChI

InChI=1S/C12H10BrCl2NO2S2/c1-6-3-4-7(2)8(5-6)16-20(17,18)10-9(13)11(14)19-12(10)15/h3-5,16H,1-2H3

InChI Key

IQQZQIZTXUCBIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC(=C2Br)Cl)Cl

Origin of Product

United States

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